molecular formula C14H21NO2S B2819911 N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide CAS No. 2319785-70-9

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide

Cat. No.: B2819911
CAS No.: 2319785-70-9
M. Wt: 267.39
InChI Key: UCANBHCDQILRPA-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a carboxamide bridge that connects a oxane (tetrahydropyran) ring to a 2-methyl-2-(thiophen-3-yl)propyl chain, creating a hybrid structure of significant scientific interest. The inclusion of the thiophene ring, a privileged scaffold in medicinal chemistry, suggests potential for diverse biological interactions . Thiophene-carboxamide derivatives are recognized as valuable building blocks and lead compounds in drug discovery, with documented applications in the development of agents with antibacterial and anticancer activities . The structural design of this compound, particularly the presence of the carboxamide linkage, is a common feature in many bioactive molecules and pharmaceuticals, as this bond is known for its stability and ability to participate in key molecular interactions . Researchers may investigate this compound as a novel chemical entity for probing biological pathways or as a precursor in synthetic chemistry. Its potential mechanism of action would be highly dependent on the specific research context, but could involve interactions with enzyme active sites or cellular receptors, as has been observed for structurally related thiophene-carboxamide analogues . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,12-5-8-18-9-12)10-15-13(16)11-3-6-17-7-4-11/h5,8-9,11H,3-4,6-7,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANBHCDQILRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the thiophene moiety. One common method involves the reaction of 3-thiophenemethanol with 2-methylpropylamine under acidic conditions to form the intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide exhibit anticancer activity by targeting specific enzymes involved in cancer progression. For instance, thiophene carboxamide derivatives have been identified as inhibitors of IKK-2, an enzyme linked to inflammatory responses and cancer cell survival . The inhibition of this enzyme can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

1.2 Anti-inflammatory Applications

The compound's structural features allow it to act as an inhibitor of pro-inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The ability to modulate the NF-kB signaling pathway through IKK-2 inhibition positions it as a promising therapeutic agent .

Biological Research

2.1 Molecular Probes

This compound can serve as a molecular probe in biological studies to investigate the roles of thiophene-containing compounds in various biochemical processes. Its interaction with biological targets can help elucidate mechanisms underlying cellular functions and disease states.

2.2 Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor is significant for understanding metabolic pathways and developing new drugs. By studying its effects on specific enzymes, researchers can gain insights into drug design and optimization for better efficacy and reduced side effects .

Material Science

3.1 Polymer Development

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .

3.2 Catalytic Applications

In material science, the compound may also be explored for its catalytic properties in organic reactions. Its ability to facilitate chemical transformations can be harnessed in synthetic chemistry, leading to more efficient production methods for various compounds .

Inhibition of IKK-2

A study investigating the inhibition of IKK-2 by thiophene carboxamide derivatives demonstrated significant anti-inflammatory effects in vitro and in vivo models of arthritis. The results indicated that these compounds could reduce cytokine production and inflammation markers, suggesting their potential use in treating inflammatory diseases .

Synthesis of Antidepressant Molecules

Research has shown that derivatives of thiophene can be synthesized using metal-catalyzed reactions, leading to compounds with antidepressant properties. The synthesis process involved high-yield reactions that produced biologically active molecules capable of modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds such as tetrahydro-2H-pyran-4-carboxamide.

    Thiophene derivatives: Compounds like 3-thiophenemethanol and thiophene-2-carboxamide.

Uniqueness

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide is unique due to the combination of the tetrahydropyran ring and the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide, with the CAS number 2319785-70-9, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C14H21NO2SC_{14}H_{21}NO_2S, with a molecular weight of 267.39 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

PropertyValue
CAS Number2319785-70-9
Molecular FormulaC₁₄H₂₁NO₂S
Molecular Weight267.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene moiety may facilitate binding to enzymes or receptors, potentially modulating their activity. Research suggests that compounds containing thiophene rings can exhibit various pharmacological effects, including anti-inflammatory and neuroprotective actions.

Biological Activities

  • Antioxidant Activity : Thiophene derivatives have been studied for their antioxidant properties, which can protect cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound can inhibit inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : The compound may also exhibit neuroprotective effects, making it a candidate for research into therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of thiophene derivatives. The research demonstrated that these compounds could inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function in models of Alzheimer's disease .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of various thiophene compounds, including derivatives similar to this compound. The results indicated significant scavenging activity against free radicals, suggesting a protective role against oxidative stress-related damage .

Anti-inflammatory Mechanisms

Research highlighted the anti-inflammatory potential of thiophene-based compounds through their ability to inhibit pro-inflammatory cytokines. This mechanism was explored in vitro, showing promise for treating inflammatory diseases .

Q & A

Q. How can researchers minimize epimerization during functionalization of the oxane ring?

  • Methodological Answer : Use non-polar solvents (toluene) and low temperatures (–20°C) for SN2 reactions. Chiral HPLC (Chiralpak IA column) monitors enantiopurity. Avoid strong bases (e.g., LDA) near the carboxamide to prevent β-elimination .

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